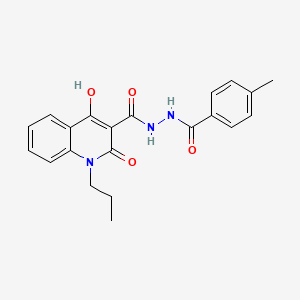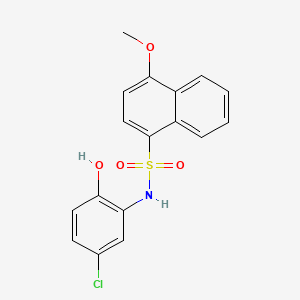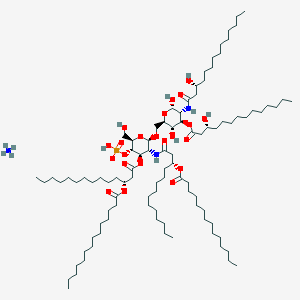
3BDO
Overview
Description
3BDO is a butyrolactone derivative and inhibitor of autophagy. It increases phosphorylation of the mammalian target of rapamycin (mTOR) substrates eIF4E-binding protein 1 (EIF4EBP1) and RPS6KB1/p70S6K1 in human umbilical vein endothelial cells (HUVECs) when used at a concentration of 60 μM. This compound (60 μM) also prevents rapamycin-induced MAP1LC3B puncta formation, a marker of autophagy, in HUVECs. It inhibits apoptosis, senescence, and increases in integrin β4 levels induced by serum- and FGF2-deprivation in HUVECs when used at a concentration of 40 μg/ml. This compound (80 mg/kg per day) reduces cortical and hippocampal amyloid plaque burden, inhibits autophagy in the brain, and rescues learning and memory deficits in the AβPP/PS1 transgenic mouse model of Alzheimer's disease.
This compound, a butyrolactone derivative, could target FKBP1A and activate the mTOR signaling pathway. It inhibits autophagy in HUVECs.
Mechanism of Action
Target of Action
The primary target of 3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one, also known as 3BDO, is FKBP1A . FKBP1A is a protein that plays a crucial role in the regulation of several cellular processes, including protein folding and trafficking, and immune response .
Mode of Action
this compound acts by binding to FKBP1A, thereby activating the mTOR signaling pathway . This interaction results in the inhibition of autophagy in HUVECs, a type of endothelial cell . It also inhibits apoptosis induced by oxLDL .
Biochemical Pathways
The activation of the mTOR signaling pathway by this compound leads to a decrease in the protein levels of NUPR1 and TP53, TP53 nuclear translocation, and overproduction of ROS . This results in the inhibition of lipopolysaccharide-induced autophagy damage in HUVECs . Additionally, this compound significantly reduces the lncRNA originating from TGFB2’s 3’UTR, without affecting TGFB2 expression .
Result of Action
The activation of the mTOR signaling pathway by this compound and the subsequent inhibition of autophagy result in the protection of vascular endothelial cells (VECs) and the inhibition of vascular smooth muscle cell (VSMC) proliferation and migration . In PC12 neuronal cells, this compound inhibits excessive Aβ (25-35)-induced autophagy and increases RPS6KB1 phosphorylation .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence or absence of serum and bFGF2 . For example, this compound can inhibit apoptosis and aging in HUVECs induced under conditions of no serum and bFGF2, selectively protecting VECs . It cannot inhibit ros levels induced by the absence of serum and bfgf2 .
Biochemical Analysis
Biochemical Properties
3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one has been shown to inhibit autophagy in human umbilical vein endothelial cells (HUVECs) and neuronal cells . It activates mTOR by targeting FKBP1A (FK506-binding protein 1A, 12 kDa) .
Cellular Effects
3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one has been shown to inhibit autophagy in HUVECs and neuronal cells . It can also block the decrease in cell viability induced by Aβ25-35 by inhibiting ROS accumulation and the decrease in activity of Na+, K±ATPase .
Molecular Mechanism
3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one activates mTOR by targeting FKBP1A . Activation of mTOR by 3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one increases the phosphorylation of TIA1 (TIA1 cytotoxic granule-associated RNA binding protein/T-cell-restricted intracellular antigen-1) .
Dosage Effects in Animal Models
In vivo experiments confirmed that 3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one activated mTOR and decreased the protein level of ATG13 in the plaque endothelium of apoE (-/-) mice . Importantly, it did not affect the activity of mTOR and autophagy in macrophage cell line RAW246.7 and vascular smooth muscle cells of apoE (-/-) mice, but suppressed plaque endothelial cell death and restricted atherosclerosis development in the mice .
Properties
IUPAC Name |
3-benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c20-18-14(10-13-6-2-1-3-7-13)11-15(24-18)12-23-17-9-5-4-8-16(17)19(21)22/h1-9,14-15H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPZIVKEZRHGAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1COC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYL}-2-(PROP-2-EN-1-YL)-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B604891.png)
![2-(5-{[4-(methylsulfanyl)benzyl]amino}-1H-tetrazol-1-yl)ethanol](/img/structure/B604892.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B604897.png)

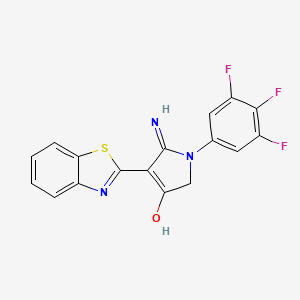
![4-{5-[(2-oxo-2-{[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amino}ethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B604904.png)
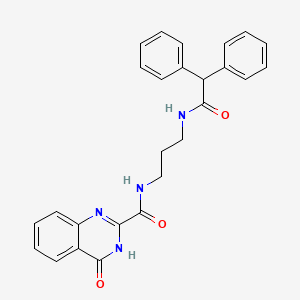
![4-oxo-N-{3-[(phenylsulfonyl)amino]propyl}-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B604907.png)
![8-hydroxy-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione](/img/structure/B604908.png)
